molecular formula C8H6IN3O2S B12609009 Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 917910-88-4

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B12609009
CAS No.: 917910-88-4
M. Wt: 335.12 g/mol
InChI Key: UXTRVWFLPGUINS-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of pyrazole, thiazole, and carboxylate groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the formation of the thiazole ring. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Researchers use it to study the biological activities of pyrazole and thiazole derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
  • 2-(4-iodo-1H-pyrazol-1-yl)-2-methylhexanoic acid

Uniqueness

Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both pyrazole and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.

Properties

CAS No.

917910-88-4

Molecular Formula

C8H6IN3O2S

Molecular Weight

335.12 g/mol

IUPAC Name

methyl 2-(4-iodopyrazol-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H6IN3O2S/c1-14-7(13)6-3-10-8(15-6)12-4-5(9)2-11-12/h2-4H,1H3

InChI Key

UXTRVWFLPGUINS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)N2C=C(C=N2)I

Origin of Product

United States

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